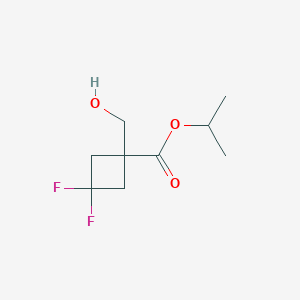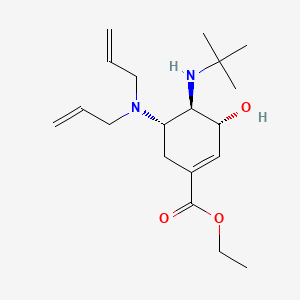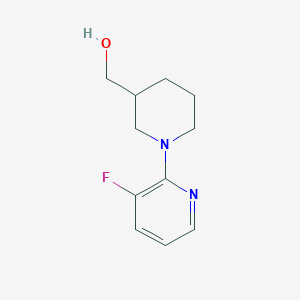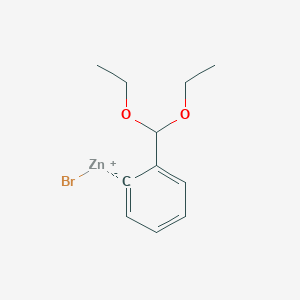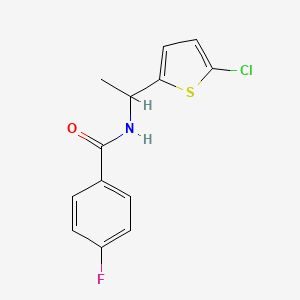
(2-BenZylphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-BenZylphenyl)Zinc bromide is an organozinc compound that is widely used in organic synthesis. It is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable reagent in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-BenZylphenyl)Zinc bromide can be synthesized through several methods. One common approach involves the reaction of (2-benzylphenyl)magnesium bromide with zinc bromide. This reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and precise control of reaction conditions are crucial to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(2-BenZylphenyl)Zinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions to form hydrocarbons.
Substitution: It is commonly used in nucleophilic substitution reactions to introduce the (2-benzylphenyl) group into other molecules.
Common Reagents and Conditions
Common reagents used with this compound include halides, aldehydes, and ketones. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of catalysts like palladium or nickel to enhance reaction rates .
Major Products
The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and hydrocarbons. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .
Applications De Recherche Scientifique
(2-BenZylphenyl)Zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-BenZylphenyl)Zinc bromide involves its ability to act as a nucleophile in various chemical reactions. It can form carbon-carbon bonds by reacting with electrophiles, such as carbonyl compounds. The zinc atom in the compound coordinates with the electrophile, facilitating the transfer of the (2-benzylphenyl) group to the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl bromide: Similar in structure but lacks the zinc component, making it less reactive in certain types of reactions.
Phenylzinc bromide: Similar organozinc compound but with a phenyl group instead of a (2-benzylphenyl) group.
(2-BenZylphenyl)Magnesium bromide: Similar in reactivity but involves magnesium instead of zinc, leading to different reaction conditions and products.
Uniqueness
(2-BenZylphenyl)Zinc bromide is unique due to its high reactivity and versatility in forming carbon-carbon bonds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C13H11BrZn |
|---|---|
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
benzylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-9H,11H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HCKJGQOFNAAYIS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CC2=CC=CC=[C-]2.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


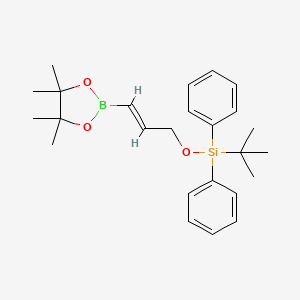
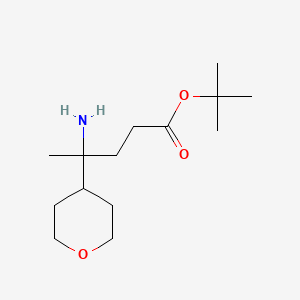


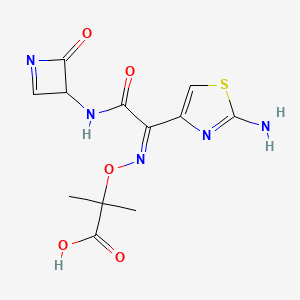

![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
